3-Cyano-4'-morpholinomethyl benzophenone
Overview
Description
3-Cyano-4'-morpholinomethyl benzophenone (3C4MMBP) is an organic compound consisting of a benzene ring with a morpholine group attached to it. It is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. The compound has a wide range of applications in medicinal chemistry and biochemistry, and has also been used in the synthesis of other compounds, such as dyes and fragrances.
Scientific Research Applications
3-Cyano-4'-morpholinomethyl benzophenone has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. It has also been used in the synthesis of dyes and fragrances, as well as in the study of biochemical pathways and physiological processes. Additionally, it has been used in the study of the mechanism of action of certain drugs, such as the anticonvulsant drug phenytoin.
Mechanism Of Action
The mechanism of action of 3-Cyano-4'-morpholinomethyl benzophenone is not well understood. However, it is believed that the compound acts as an electron acceptor by forming a covalent bond with the substrate molecule. This bond is then cleaved by an enzyme, releasing the active form of the compound. Additionally, the compound has been shown to interact with other molecules, such as proteins, lipids, and carbohydrates, which may play a role in its mechanism of action.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Cyano-4'-morpholinomethyl benzophenone are not well understood. However, it has been shown to interact with proteins, lipids, and carbohydrates, suggesting that it may have an effect on the metabolism of these molecules. Additionally, it has been suggested that the compound may have an effect on the regulation of certain cellular processes, such as cell division and cell differentiation.
Advantages And Limitations For Lab Experiments
The use of 3-Cyano-4'-morpholinomethyl benzophenone in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, it can be used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain compounds. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain reactions. Additionally, it is not very stable, and can be easily degraded by light or heat.
Future Directions
There are several potential future directions for the use of 3-Cyano-4'-morpholinomethyl benzophenone in scientific research. These include further studies into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted into its use in the synthesis of other compounds, such as dyes and fragrances. Finally, the compound could be used in the study of the regulation of certain cellular processes, such as cell division and cell differentiation.
properties
IUPAC Name |
3-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-16-2-1-3-18(12-16)19(22)17-6-4-15(5-7-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAHJNNTCCMUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642622 | |
Record name | 3-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4'-morpholinomethyl benzophenone | |
CAS RN |
898769-76-1 | |
Record name | 3-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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